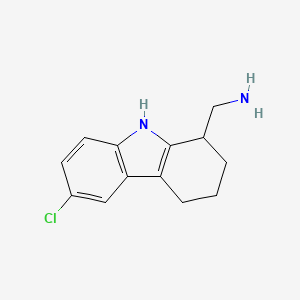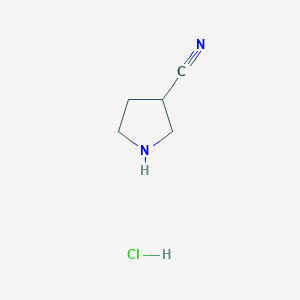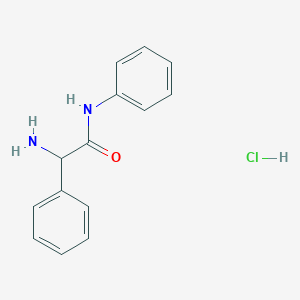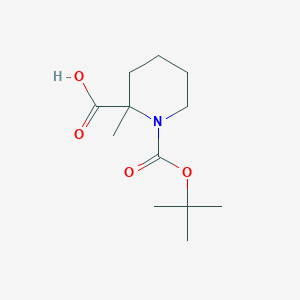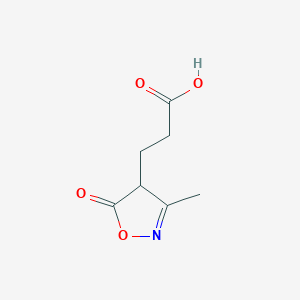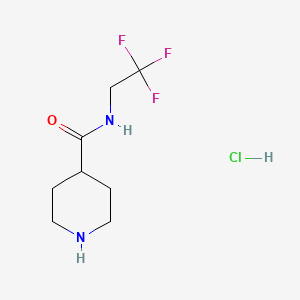
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
“2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid” is a compound that has a benzofuran moiety. Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is composed of fused benzene and furan rings . Benzofuran derivatives have been shown to have a wide range of biological and pharmacological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . The molecular docking and binding affinity of the generated compounds were estimated and studied computationally utilizing molecular operating environment software .Applications De Recherche Scientifique
Synthesis of Biological Agents
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been utilized in the synthesis of various biological agents. For instance, thiazolidinone derivatives synthesized from 1-(1-benzofuran-2-yl)-2-bromoethanone have been characterized and screened for their antimicrobial and analgesic activity (Bhovi, Bodke, & Biradar, 2010). Similarly, derivatives of this compound have been synthesized to serve as blue-green fluorescent probes, demonstrating significant fluorescent properties in various organic solvents (Bodke, Shankerrao, & Harishkumar, 2013).
Antimicrobial Activity
Compounds derived from this compound have shown promise in antimicrobial applications. For example, imidazothiazole derivatives of benzofuran were synthesized and screened for antimicrobial activities, with some compounds exhibiting significant effects (Shankerrao, Bodke, & Santoshkumar, 2017).
Anti-HIV, Anticancer, and Antimicrobial Applications
Novel series of benzofuran derivatives synthesized from this compound have been evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed promising results, particularly in reducing the viral cytopathic effect and exhibiting mild antifungal activity (Rida et al., 2006).
Synthesis of Complexes and Coordination Reactions
The compound and its derivatives have been used in the synthesis of complex structures and coordination reactions. For example, reactions involving (E)-3-(1-Benzofuran-2-yl)propenoic acid led to the formation of benzofuro[3,2-c]pyridine derivatives, which were utilized for the preparation of various complexes (Mojumdar, Šimon, & Krutošíková, 2009).
Mécanisme D'action
Target of Action
It’s known that benzofuran and thiazole derivatives have been associated with a wide range of biological activities . For example, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Mode of Action
It’s known that benzofuran and thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antioxidant properties, suggesting they may interact with reactive oxygen species in the body .
Biochemical Pathways
Benzofuran and thiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways . For example, some benzofuran derivatives have shown antioxidant activity, indicating they may influence oxidative stress pathways .
Result of Action
It’s known that benzofuran and thiazole derivatives can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells .
Analyse Biochimique
Biochemical Properties
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong binding affinity towards certain enzymes, thereby influencing their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are crucial for cell signaling pathways. Additionally, this compound can interact with proteins involved in oxidative stress responses, thereby modulating their function and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival . Furthermore, this compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under various conditions, making it suitable for long-term studies. It is subject to degradation over time, which can affect its efficacy. In in vitro studies, this compound has been shown to maintain its biological activity for extended periods, although its effects may diminish with prolonged exposure . In in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained activity over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS) and other metabolic intermediates, contributing to its antioxidant properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it has been observed to localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS . Additionally, this compound can be directed to the nucleus, where it influences gene expression by interacting with transcription factors .
Propriétés
IUPAC Name |
2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSNHLPFXYDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
